Cas no 202982-72-7 (4-Chloro-3-iodophenol)
4-Chloro-3-iodophenol Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-3-iodophenol
- 4-Chlor-3-jod-1-hydroxy-benzol
- 4-Chlor-3-jod-phenol
- 4-chloro-3-iodo-phenol
- Phenol,4-chloro-3-iodo
- MFCD00070769
- PS-7425
- FT-0687043
- CS-0157043
- 202982-72-7
- 4-Chloro-3-iodophenol, 97%
- SCHEMBL322462
- DTXSID10628976
- Phenol, 4-chloro-3-iodo-
- UPIATGHEVZKVRT-UHFFFAOYSA-N
- AKOS016005756
- A856754
- EN300-125657
- DTXCID80579729
-
- MDL: MFCD00070769
- Inchi: 1S/C6H4ClIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
- InChI Key: UPIATGHEVZKVRT-UHFFFAOYSA-N
- SMILES: IC1=C(C=CC(=C1)O)Cl
Computed Properties
- Exact Mass: 253.90000
- Monoisotopic Mass: 253.89954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 99.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Color/Form: White or light brown solid
- Density: 2.087±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 78 ºC
- Boiling Point: 312.4°Cat760mmHg
- Flash Point: 142.7°C
- Refractive Index: 1.677
- Solubility: Very slightly soluble (0.36 g/l) (25 º C),
- PSA: 20.23000
- LogP: 2.65020
- Solubility: Insoluble in water
- Sensitiveness: Light Sensitive
4-Chloro-3-iodophenol Customs Data
- HS CODE:2908199090
- Customs Data:
China Customs Code:
2908199090Overview:
HS:2908199090 Derivatives of other phenols and phenolic alcohols containing only halogen substituents and their salts VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%
4-Chloro-3-iodophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014002679-250mg |
4-Chloro-3-iodophenol |
202982-72-7 | 97% | 250mg |
$484.80 | 2023-09-02 | |
| Alichem | A014002679-500mg |
4-Chloro-3-iodophenol |
202982-72-7 | 97% | 500mg |
$790.55 | 2023-09-02 | |
| Alichem | A014002679-1g |
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202982-72-7 | 97% | 1g |
$1534.70 | 2023-09-02 | |
| TRC | C371615-25mg |
4-Chloro-3-iodophenol |
202982-72-7 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C371615-50mg |
4-Chloro-3-iodophenol |
202982-72-7 | 50mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C371615-250mg |
4-Chloro-3-iodophenol |
202982-72-7 | 250mg |
$ 80.00 | 2022-04-01 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-XD666-5g |
4-Chloro-3-iodophenol |
202982-72-7 | 98% | 5g |
¥2499.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-XD666-1g |
4-Chloro-3-iodophenol |
202982-72-7 | 98% | 1g |
¥589.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-XD666-200mg |
4-Chloro-3-iodophenol |
202982-72-7 | 98% | 200mg |
¥228.0 | 2022-02-28 | |
| Apollo Scientific | OR2164-1g |
4-Chloro-3-iodophenol |
202982-72-7 | 1g |
£21.00 | 2025-02-19 |
4-Chloro-3-iodophenol Suppliers
4-Chloro-3-iodophenol Related Literature
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1. 432. The chlorination of iodophenols. Part V. m-IodophenolSamuel Buchan,Hamilton McCombie J. Chem. Soc. 1932 2857
Additional information on 4-Chloro-3-iodophenol
Chemical Profile of 4-Chloro-3-iodophenol (CAS No: 202982-72-7)
4-Chloro-3-iodophenol, identified by its Chemical Abstracts Service (CAS) number 202982-72-7, is a halogenated aromatic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound serves as a versatile intermediate in the synthesis of various pharmacologically active molecules, including antimicrobial agents, kinase inhibitors, and other therapeutic candidates. The unique structural motif, featuring both chloro and iodo substituents on a phenolic ring, imparts distinct reactivity that makes it a valuable building block for drug discovery programs.
The molecular structure of 4-Chloro-3-iodophenol consists of a benzene ring substituted at the 4-position with a chlorine atom and at the 3-position with an iodine atom. This arrangement creates a system rich in electronic and steric interactions, which can be exploited in medicinal chemistry to modulate binding affinity and selectivity. The presence of both halogens enhances the compound's potential as a scaffold for further derivatization, enabling the exploration of diverse chemical space for novel drug candidates.
In recent years, 4-Chloro-3-iodophenol has been utilized in the development of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its application in the synthesis of tyrosine kinase inhibitors (TKIs), which are critical in the treatment of cancers and inflammatory diseases. The halogenated phenol core allows for facile functionalization through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, facilitating the introduction of additional pharmacophores. These reactions are pivotal in constructing complex molecular architectures with enhanced biological activity.
Moreover, 4-Chloro-3-iodophenol has found utility in the preparation of antimicrobial agents. The combination of chlorine and iodine substituents on the aromatic ring disrupts bacterial cell membranes and inhibits essential enzymatic processes, contributing to its antibacterial properties. Recent studies have demonstrated its efficacy against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for novel antibiotics. The structural features of 4-Chloro-3-iodophenol also make it amenable to further derivatization into antifungal and antiviral agents, broadening its therapeutic applications.
The synthesis of 4-Chloro-3-iodophenol typically involves halogenation reactions on a pre-functionalized phenol precursor. Advanced synthetic methodologies, such as metal-catalyzed halogen exchange or directed halogenation strategies, have been employed to achieve high yields and selectivity. These synthetic approaches are crucial in ensuring the purity and scalability of the compound for industrial applications. Additionally, modern computational techniques have been applied to predict optimal reaction conditions and predict the biological activity of derivatives, accelerating the drug discovery process.
Recent advancements in medicinal chemistry have leveraged 4-Chloro-3-iodophenol as a key intermediate in the development of next-generation therapeutics. For instance, researchers have explored its use in designing molecules targeting protein-protein interactions (PPIs), which are challenging yet crucial drug targets. The halogenated phenol scaffold allows for precise tuning of molecular interactions through steric and electronic modifications, enabling the development of highly selective PPI inhibitors. Such inhibitors hold promise for treating complex diseases like cancer and neurodegenerative disorders.
The role of 4-Chloro-3-iodophenol in material science is also emerging as an important area of investigation. Its ability to undergo various functionalization reactions makes it a valuable precursor for synthesizing advanced materials with tailored properties. For example, conductive polymers and organic semiconductors incorporating halogenated phenolic units have shown promise in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. These applications underscore the versatility of 4-Chloro-3-iodophenol beyond traditional pharmaceutical uses.
In conclusion, 4-Chloro-3-iodophenol (CAS No: 202982-72-7) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features enable diverse functionalization strategies, making it an indispensable tool for drug discovery and material innovation. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving advancements across multiple scientific disciplines.
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